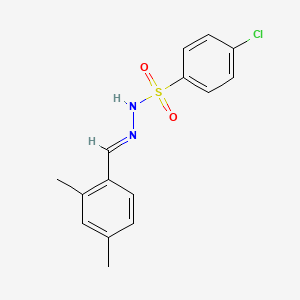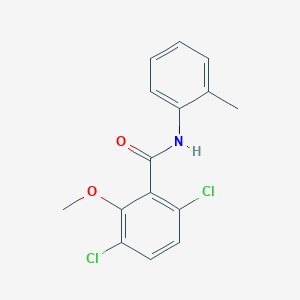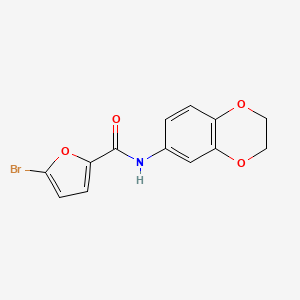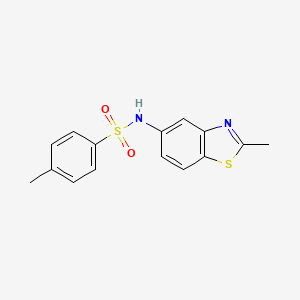![molecular formula C17H14FN3O2S B5581618 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5581618.png)
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.07907603 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- This compound has been synthesized and structurally characterized, contributing to the understanding of fluoroalkenyl pyrimidine derivatives. Such studies are essential for the development of novel compounds with potential applications in various scientific fields (Krištafor et al., 2009).
Nuclear Magnetic Resonance Studies
- Nuclear Magnetic Resonance (NMR) studies of derivatives of this compound have been conducted. These studies are crucial for understanding the molecular structure and behavior of such compounds, which is vital for their application in scientific research (Hirohashi, Inaba, & Yamamoto, 1976).
Synthesis of Related Compounds
- Research has been conducted on the synthesis of related compounds, which enhances the understanding of the chemical properties and potential applications of this class of compounds in scientific research (Asiri & Khan, 2010).
In Vitro Screening for Microbial Activity
- Some derivatives have been synthesized and screened for activity against various microorganisms, indicating potential applications in antimicrobial research (Nigam, Saharia, & Sharma, 1981).
Applications in Polymer Chemistry
- Derivatives of this compound have been utilized in the synthesis of novel fluorinated polyimides, demonstrating applications in the field of polymer chemistry and materials science (Madhra, Salunke, Banerjee, & Prabha, 2002).
Halogen Substituted Complexes
- Research on halogen substituted iron(III) di(imino)pyridine complexes, which could have implications for the development of novel catalysts in chemical reactions, also contributes to the understanding of this compound's potential applications (Ritter & Alt, 2020).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have been used as enzyme inhibitors . For example, they have been found to inhibit the tyrosinase enzyme, which contributes to neurodegeneration associated with Parkinson’s disease .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activity. Given the biological activity of similar compounds, it could be used as a starting point for the development of novel and active tyrosinase inhibitors . Additionally, its potential as a non-linear optical (NLO) crystal could be explored .
Propriétés
IUPAC Name |
5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQOYKVWAAYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-tris[2-hydroxy-3-(4-morpholinyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5581541.png)
![methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
![2,3,5-trimethyl-7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5581551.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5581552.png)

![8-(2-methoxyisonicotinoyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5581563.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5581574.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5581575.png)


![2-[4-(diphenylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5581608.png)

![3-methoxy-1-{2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5581611.png)
